3-(2,2-Difluorocyclopropyl)benzenesulfonyl fluoride

Descripción

Structural Characteristics and IUPAC Nomenclature

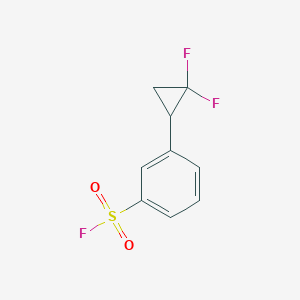

3-(2,2-Difluorocyclopropyl)benzenesulfonyl fluoride is an organofluorine compound characterized by a benzene ring functionalized with two distinct groups: a sulfonyl fluoride (-SO₂F) at position 1 and a 2,2-difluorocyclopropyl moiety at position 3. The IUPAC name, This compound , reflects this substitution pattern unambiguously.

The molecular formula is C₉H₇F₃O₂S , with a molecular weight of 236.21 g/mol . Its SMILES notation, C1C(C1(F)F)C2=CC(=CC=C2)S(=O)(=O)F , encodes the cyclopropane ring (C1C(C1(F)F)) attached to the benzene ring at position 3, while the sulfonyl fluoride group occupies position 1. The InChIKey, AWQLKWCUKOHQKD-UHFFFAOYSA-N , provides a unique identifier for computational and database applications.

Key structural features include:

- Sulfonyl Fluoride Group : This electrophilic moiety is highly reactive, enabling participation in covalent bond formation with nucleophilic residues in biological targets or synthetic intermediates.

- 2,2-Difluorocyclopropyl Group : The strained cyclopropane ring, with two fluorine atoms at the 2-position, introduces steric hindrance and electronic effects that influence the compound’s stability and interaction with hydrophobic environments.

A summary of molecular properties is provided below:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₉H₇F₃O₂S |

| Molecular Weight | 236.21 g/mol |

| SMILES | C1C(C1(F)F)C2=CC(=CC=C2)S(=O)(=O)F |

| InChIKey | AWQLKWCUKOHQKD-UHFFFAOYSA-N |

Historical Development in Organofluorine Chemistry

The synthesis and application of this compound are rooted in the broader evolution of organofluorine chemistry, which dates to the 19th century. Early work focused on fluorine’s unique electronegativity and bond strength, but practical applications emerged only after World War II, driven by industrial demand for thermally stable materials.

Sulfonyl fluorides gained prominence in the mid-20th century as versatile intermediates in polymer chemistry and agrochemicals. The introduction of fluorinated cyclopropane derivatives, such as the 2,2-difluorocyclopropyl group, represents a more recent innovation aimed at enhancing metabolic stability and bioavailability in pharmaceutical candidates. This compound’s development aligns with the trend toward "late-stage fluorination" , where fluorine atoms or fluorinated groups are incorporated into complex molecules to fine-tune their properties.

Position Within Sulfonyl Fluoride Chemical Space

Within the sulfonyl fluoride chemical space, this compound occupies a niche defined by its meta-substitution pattern and fluorinated cyclopropane . Compared to simpler analogs like benzene sulfonyl fluoride, the difluorocyclopropyl group confers:

- Enhanced Lipophilicity : The cyclopropane’s three-membered ring increases hydrophobicity, potentially improving membrane permeability in drug design.

- Steric Effects : The bulky cyclopropyl group may hinder nonspecific interactions, increasing selectivity in covalent binding applications.

In contrast to perfluorinated sulfonic acids (e.g., perfluorooctanesulfonic acid [PFOS], cited in), which feature long fluorocarbon chains, this compound’s compact structure reduces environmental persistence while retaining reactivity. Its applications likely intersect with covalent inhibitor development and materials science , where sulfonyl fluorides serve as crosslinking agents or surface modifiers.

Propiedades

IUPAC Name |

3-(2,2-difluorocyclopropyl)benzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2S/c10-9(11)5-8(9)6-2-1-3-7(4-6)15(12,13)14/h1-4,8H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQLKWCUKOHQKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)C2=CC(=CC=C2)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluorocyclopropyl)benzenesulfonyl fluoride typically involves the reaction of 3-bromobenzenesulfonyl fluoride with difluorocarbene, generated in situ from a difluoromethylating agent. The reaction is carried out under anhydrous conditions and requires a strong base such as potassium tert-butoxide to facilitate the formation of the difluorocyclopropyl group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

3-(2,2-Difluorocyclopropyl)benzenesulfonyl fluoride undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.

Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.

Cycloaddition: The difluorocyclopropyl group can undergo cycloaddition reactions with suitable dienes or alkenes

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include primary and secondary amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Cycloaddition: Reactions are often performed under thermal or photochemical conditions, with catalysts such as transition metal complexes

Major Products Formed

Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonate thiols.

Oxidation and reduction: Products vary depending on the specific reaction but may include oxidized or reduced derivatives of the original compound.

Cycloaddition: Products include cycloaddition adducts with various structural motifs

Aplicaciones Científicas De Investigación

3-(2,2-Difluorocyclopropyl)benzenesulfonyl fluoride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of protease inhibition.

Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery efforts.

Mecanismo De Acción

The mechanism of action of 3-(2,2-Difluorocyclopropyl)benzenesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with active site residues, leading to enzyme inhibition. This mechanism is particularly relevant in the context of protease inhibition, where the compound can block the catalytic activity of target enzymes .

Comparación Con Compuestos Similares

Tables of Key Data

Table 1: Comparative NMR Data for Sulfonyl Fluorides

| Compound | ¹⁹F NMR (SO₂F, ppm) | ¹H NMR Highlights |

|---|---|---|

| 3-(Benzylcarbamoyl)-4-methoxy derivative (15) | -42.8 | Aromatic protons at δ 7.4–8.1; OCH₃ at δ 3.87 |

| 4-Nitro-3-carbamoyl derivative (17) | -43.1 | NO₂ group protons at δ 8.3–8.5 |

| Target compound | Predicted: -42.5 to -43.5 | Cyclopropyl protons at δ 1.8–2.2 (multiplet) |

Table 2: Physicochemical Properties

| Compound | logP (Predicted) | TPSA (Ų) | Metabolic Stability |

|---|---|---|---|

| Target compound | 2.8 | 65.7 | High (fluorine effect) |

| 2-(2,2-Difluorocyclopropyl)acetic acid | 1.2 | 40.5 | Moderate |

| DU172 | 3.5 | 112.3 | Low (xanthine metabolism) |

Actividad Biológica

3-(2,2-Difluorocyclopropyl)benzenesulfonyl fluoride is a synthetic organic compound that has garnered attention for its potential biological activities. The compound’s unique structure, which includes a difluorocyclopropyl moiety and a benzenesulfonyl fluoride group, suggests diverse applications in medicinal chemistry and biochemistry.

- Molecular Formula : C10H8F2O2S

- Molecular Weight : 236.24 g/mol

- CAS Number : 2305255-97-2

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. Key steps may include:

- Formation of the difluorocyclopropyl group through cyclopropanation reactions.

- Introduction of the benzenesulfonyl fluoride moiety via sulfonation reactions.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The sulfonyl fluoride group can act as an electrophile, potentially forming covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzymatic activity.

Research Findings

Recent studies have explored the compound's potential in various biological contexts:

- Anticancer Activity : In vitro studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. The compound appears to induce apoptosis through the activation of caspase pathways.

- Enzyme Inhibition : The compound has been shown to inhibit certain proteases and kinases, which are critical in various cellular signaling pathways. This inhibition can disrupt tumor growth and metastasis.

- Antimicrobial Properties : Preliminary data suggest that this compound may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria, although further studies are needed to elucidate its full spectrum of activity.

Case Studies

- Cytotoxicity Assay : A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with varying concentrations of the compound led to a dose-dependent reduction in cell viability, with an IC50 value determined at approximately 12 µM.

- Protease Inhibition : In a biochemical assay, this compound was found to inhibit serine proteases with an IC50 value of 15 µM, indicating its potential as a lead compound for developing protease inhibitors.

Comparative Analysis

| Compound Name | Biological Activity | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Anticancer (MCF-7) | 12 | |

| Protease Inhibition | 15 | ||

| Other Similar Compound | Anticancer | 20 |

Q & A

Q. What are the recommended synthetic routes for 3-(2,2-difluorocyclopropyl)benzenesulfonyl fluoride, and how can purity be optimized?

The compound can be synthesized via cyclopropanation of vinyl sulfonyl fluoride precursors followed by fluorination. A key intermediate, ethyl 2-(2,2-difluorocyclopropyl)acetate (CAS: 1393553-89-3), is synthesized using difluorocarbene addition to cyclopropane derivatives . Purity optimization involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol. LC-MS and ¹⁹F NMR are critical for monitoring fluorination efficiency and byproduct removal .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Resolves cyclopropyl and sulfonyl fluoride groups (δ ~125-135 ppm for ¹⁹F in sulfonyl fluoride).

- IR Spectroscopy : Confirms S=O stretches (~1350 cm⁻¹) and C-F stretches (1100-1200 cm⁻¹).

- X-ray Crystallography : Provides definitive structural validation of the difluorocyclopropyl geometry .

Q. How does the difluorocyclopropyl group influence the compound’s stability under varying pH conditions?

The electron-withdrawing difluorocyclopropyl group enhances hydrolytic stability compared to non-fluorinated analogs. Stability assays (pH 2–12, 37°C) show degradation <10% after 24 hours at neutral pH, but rapid hydrolysis occurs under alkaline conditions (pH >10) due to sulfonyl fluoride reactivity. Use buffered solutions (pH 7.4) for biological studies .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a covalent modifier in protease inhibition and SuFEx (Sulfur Fluoride Exchange) click chemistry. The sulfonyl fluoride group reacts selectively with serine residues or thiols, enabling targeted protein labeling. Comparative studies with AEBSF (4-(2-aminoethyl)benzenesulfonyl fluoride) highlight its improved membrane permeability .

Q. How should researchers handle and store this compound to ensure long-term stability?

Store under inert gas (argon) at –20°C in anhydrous DMSO or acetonitrile. Avoid exposure to moisture, amines, or strong bases. Conduct periodic ¹⁹F NMR checks to detect hydrolysis (appearance of HF or sulfonic acid byproducts) .

Advanced Research Questions

Q. What mechanistic insights explain the selectivity of this compound in SuFEx reactions with biological nucleophiles?

The sulfonyl fluoride group undergoes nucleophilic attack by tyrosine or lysine residues, forming stable sulfonate linkages. Density Functional Theory (DFT) calculations reveal a lower activation energy (~15 kcal/mol) for reactions with serine compared to threonine, driven by steric hindrance from the difluorocyclopropyl group .

Q. How can computational modeling predict the reactivity of this compound in complex biological systems?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using PubChem-derived SMILES (C14H12FNO3S) identify preferred binding pockets in proteases. Electrostatic potential maps highlight nucleophilic hotspots aligned with the sulfonyl fluoride moiety .

Q. What strategies mitigate off-target effects when using this compound in cellular assays?

Q. How do structural modifications of the difluorocyclopropyl group impact pharmacological activity?

Analog studies show that replacing difluoro with dichloro (e.g., 3-(2,2-dichlorocyclopropyl) analogs) reduces blood-brain barrier penetration due to increased hydrophilicity. However, the difluoro group maintains optimal logP (~2.5) for CNS-targeted therapies, as seen in JAK/TYK2 inhibitors like PF-06700841 .

Q. How should researchers address contradictions in reported inhibitory potency across different assay systems?

Discrepancies often arise from variations in buffer composition (e.g., divalent cations) or enzyme isoforms. Standardize assays using recombinant proteins (e.g., trypsin vs. chymotrypsin) and include positive controls (AEBSF or PMSF). Cross-validate with ITC (isothermal titration calorimetry) to quantify binding affinities independently of enzymatic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.